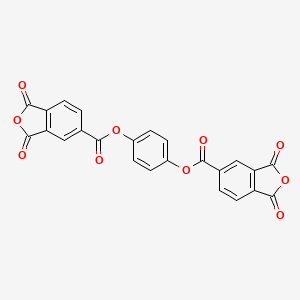

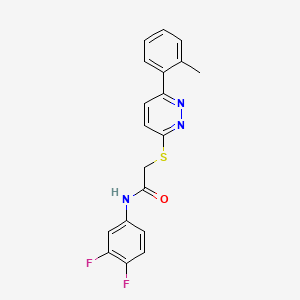

![molecular formula C12H12N2O B2446382 1-[2-methyl-5-(pyridin-4-yl)-1H-pyrrol-3-yl]ethan-1-one CAS No. 202285-57-2](/img/structure/B2446382.png)

1-[2-methyl-5-(pyridin-4-yl)-1H-pyrrol-3-yl]ethan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

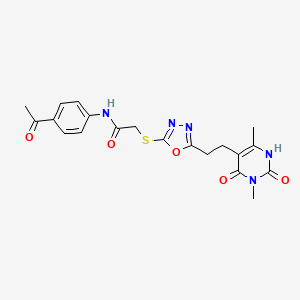

1-[2-methyl-5-(pyridin-4-yl)-1H-pyrrol-3-yl]ethan-1-one, also known as MPP or MPP+ is a synthetic compound that has been extensively studied for its potential use in scientific research. MPP has been used as a tool for investigating the mechanisms of action of certain drugs and the effects of certain diseases on the brain.

Wissenschaftliche Forschungsanwendungen

Electrooptic Film Fabrication

1-[2-methyl-5-(pyridin-4-yl)-1H-pyrrol-3-yl]ethan-1-one and related compounds are utilized in electrooptic film fabrication. The molecular architecture of these compounds plays a crucial role in the thin-film microstructure and its optical/electrooptic response. These films are characterized by various techniques like optical spectroscopy and X-ray photoelectron spectroscopy, highlighting the impact of chromophore molecular architecture on film growth and properties (Facchetti et al., 2006).

Photoreactions in Pyridine Derivatives

Studies on 2-(1H-pyrazol-5-yl)pyridine and its derivatives, including 1-[2-methyl-5-(pyridin-4-yl)-1H-pyrrol-3-yl]ethan-1-one, have shown three types of photoreactions. These include excited-state intramolecular and intermolecular double-proton transfer, as well as solvent-assisted double-proton transfer. The photoreactions are significant for their dual luminescence and kinetic coupling of fluorescence bands, contributing to our understanding of photophysical processes in these compounds (Vetokhina et al., 2012).

Catalytic Applications

Iminopyridine palladium(II) complexes, which can be derived from similar compounds, serve as selective ethylene dimerization catalysts. The ligands used in these complexes are synthesized through reactions involving aldehyde and amine compounds, with potential parallels to 1-[2-methyl-5-(pyridin-4-yl)-1H-pyrrol-3-yl]ethan-1-one (Nyamato et al., 2015).

Crystal Structure Studies

The crystal structure of co-crystals involving compounds similar to 1-[2-methyl-5-(pyridin-4-yl)-1H-pyrrol-3-yl]ethan-1-one has been studied. These studies provide insights into molecular interactions and hydrogen bonding, crucial for understanding the solid-state chemistry of these substances (Tabuchi et al., 2015).

DNA Binding and Nuclease Activity

Related Cu(II) complexes exhibit DNA binding and nuclease activities. These complexes show promising interactions with DNA, indicating potential applications in biochemistry and molecular biology (Kumar et al., 2012).

Eigenschaften

IUPAC Name |

1-(2-methyl-5-pyridin-4-yl-1H-pyrrol-3-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-8-11(9(2)15)7-12(14-8)10-3-5-13-6-4-10/h3-7,14H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIVFNKZXBRUIEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(N1)C2=CC=NC=C2)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-methyl-5-(pyridin-4-yl)-1H-pyrrol-3-yl]ethan-1-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

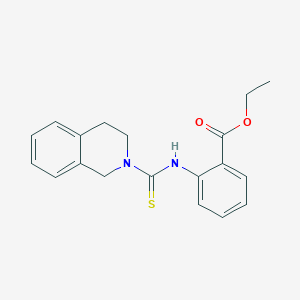

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(3,5-dimethylisoxazol-4-yl)propanamide](/img/structure/B2446307.png)

![4-({[(4-Methylphenyl)sulfonyl]oxy}imino)-6,7-dihydro-1-benzofuran](/img/structure/B2446317.png)

![(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone](/img/structure/B2446320.png)

![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2446321.png)